molecular formula C9H10N6O2 B2415402 1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione CAS No. 2174011-33-5

1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione

Cat. No.: B2415402
CAS No.: 2174011-33-5
M. Wt: 234.219
InChI Key: YGZHCBZLNXSRKU-XCVCLJGOSA-N
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Description

1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring fused with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione typically involves the condensation of 1,3-dimethyluracil with 5-amino-1,2,4-triazole under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrimidine and triazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A precursor in the synthesis of the target compound.

    5-Amino-1,2,4-triazole: Another precursor used in the synthesis.

    1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-4-yliminomethyl]pyrimidine-2,4-dione: A structural isomer with similar properties.

Uniqueness

1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c1-14-4-6(7(16)15(2)9(14)17)3-10-8-11-5-12-13-8/h3-5H,1-2H3,(H,11,12,13)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZHCBZLNXSRKU-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C=NC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=O)N(C1=O)C)/C=N/C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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